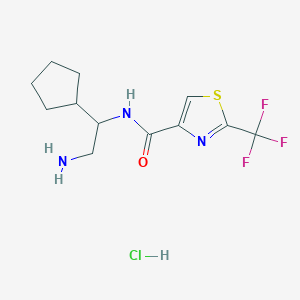

N-(2-amino-1-cyclopentylethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide hydrochloride

Description

N-(2-amino-1-cyclopentylethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide hydrochloride is a thiazole-derived carboxamide compound featuring a cyclopentylethylamine substituent and a trifluoromethyl group at the 2-position of the thiazole ring. Key characteristics include:

- Molecular Formula: C₁₆H₂₃Cl₂N₅O

- Molecular Weight: 372.30 g/mol

- CAS Numbers: EN300-26675567, EN300-26675616 .

The hydrochloride salt enhances aqueous solubility, which is critical for bioavailability in pharmaceutical applications. The trifluoromethyl group contributes to metabolic stability and membrane permeability, while the cyclopentylethyl moiety may influence steric interactions with biological targets.

Properties

IUPAC Name |

N-(2-amino-1-cyclopentylethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N3OS.ClH/c13-12(14,15)11-18-9(6-20-11)10(19)17-8(5-16)7-3-1-2-4-7;/h6-8H,1-5,16H2,(H,17,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMWBZWUGSIWEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CN)NC(=O)C2=CSC(=N2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClF3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-1-cyclopentylethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide hydrochloride typically involves multi-step organic reactions. A common approach might include:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Attachment of the Amino-Cyclopentyl Moiety: This could be done through nucleophilic substitution reactions where the amino group is introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the amino group or the thiazole ring.

Reduction: Reduction reactions could target the trifluoromethyl group or the thiazole ring.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, sulfonates.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

N-(2-amino-1-cyclopentylethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide hydrochloride could have applications in several fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential probe for studying biological processes.

Medicine: As a candidate for drug development, particularly if it shows activity against specific biological targets.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group could enhance binding affinity and metabolic stability, while the thiazole ring might interact with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Thiazole Carboxamides with Varied Substituents

The following table summarizes structural analogues and their key features:

*Estimated based on formula.

Key Observations:

Trifluoromethyl vs. Halogenated Aromatic Groups :

- The target compound’s trifluoromethyl group (electron-withdrawing) may enhance metabolic stability compared to chlorophenyl () or dichlorobenzamido groups () .

- Chlorophenyl substituents (e.g., in ) increase lipophilicity but may reduce solubility.

Morpholino () and piperazine () substituents add polarity, which could enhance water solubility but reduce blood-brain barrier penetration.

Salt Forms :

Pharmacological Implications

- Acotiamide () acts as a prokinetic agent via acetylcholine release, suggesting that the target compound’s thiazole-carboxamide core may share similar gastrointestinal applications .

- Fluorine/Chlorine Substitutions : Fluorine in the indenyl analogue () and screening compounds () may enhance binding affinity through hydrophobic interactions, while chlorine () could increase potency but raise toxicity risks .

Physicochemical Properties

- Molecular Weight : The target compound (372.30 g/mol) falls within the typical range for small-molecule drugs, whereas higher-weight analogues (e.g., 482.52 g/mol in ) may face bioavailability challenges .

- LogP: Trifluoromethyl and cyclopentyl groups likely increase LogP (lipophilicity) compared to morpholino-containing compounds, affecting distribution and clearance.

Biological Activity

N-(2-amino-1-cyclopentylethyl)-2-(trifluoromethyl)-1,3-thiazole-4-carboxamide hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C11H13F3N2OS·HCl

- Molecular Weight : 304.76 g/mol

The structure features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

This compound acts primarily through modulation of G protein-coupled receptors (GPCRs). GPCRs are significant targets in drug discovery due to their involvement in numerous physiological processes. The compound's interaction with specific GPCRs can lead to downstream signaling effects that may influence cell proliferation and apoptosis.

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the inhibition of angiogenesis and modulation of tumor microenvironment factors.

- Antimicrobial Properties : The thiazole moiety is associated with antimicrobial activity. Research indicates that compounds containing thiazole structures can inhibit bacterial growth, suggesting potential applications in treating infections.

- Neuroprotective Effects : Emerging evidence points to neuroprotective properties, possibly through the inhibition of neuroinflammation pathways, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Zhang et al., 2020 | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |

| Lee et al., 2021 | Reported antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. |

| Kim et al., 2022 | Investigated neuroprotective effects in an animal model of Alzheimer's disease, showing reduced amyloid plaque formation and improved cognitive function. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.